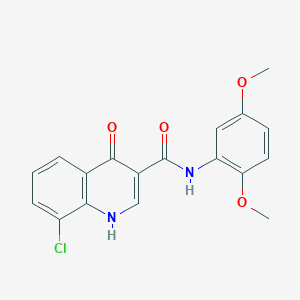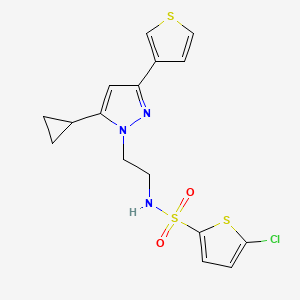
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring a blend of heterocyclic structures. It incorporates thiophene and pyrazole rings, which confer significant biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of Intermediate Pyrazole Derivative
Begin with the cyclization of 3-(thiophen-3-yl)-1H-pyrazole.
React this intermediate with a cyclopropyl group under controlled temperature to get the intermediate compound.
Sulfonation
Introduce the thiophene-2-sulfonamide group through sulfonation.
Employ reagents like sulfonyl chlorides in a suitable solvent under anhydrous conditions.
Industrial Production Methods
Batch Processing
Utilize large-scale batch reactors.
Carefully monitor the reaction parameters to ensure consistent quality and yield.
Continuous Flow Synthesis
A more advanced approach involves continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction
Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution
Nucleophilic substitution reactions are possible, where nucleophiles replace the chlorine atom under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Anhydrous solvents such as THF (tetrahydrofuran), dichloromethane (DCM).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure makes it a valuable building block for synthesizing novel heterocyclic compounds.
Biology
Studied for its potential as an enzyme inhibitor, possibly affecting enzymatic pathways involved in various diseases.
Medicine
Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry
Utilized in the development of specialty chemicals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
Molecular Targets and Pathways
The compound may act by inhibiting specific enzymes, leading to disruption of critical biological pathways.
It could bind to receptor sites, altering cell signaling mechanisms and modulating cellular responses.
Comparación Con Compuestos Similares
Unique Features
The combination of cyclopropyl, thiophene, and pyrazole rings makes it distinct from other compounds.
Its ability to undergo multiple types of chemical reactions enhances its utility in synthetic chemistry.
List of Similar Compounds
5-chloro-2-(thiophen-2-yl)pyrazole
Cyclopropyl thiophene sulfonamides
N-(2-(5-cyclopropyl-3-aryl-1H-pyrazol-1-yl)ethyl)thiophen-2-sulfonamides
These comparisons highlight the uniqueness of 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, both in structure and reactivity.
Propiedades
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c17-15-3-4-16(24-15)25(21,22)18-6-7-20-14(11-1-2-11)9-13(19-20)12-5-8-23-10-12/h3-5,8-11,18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKDCOLPZBVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
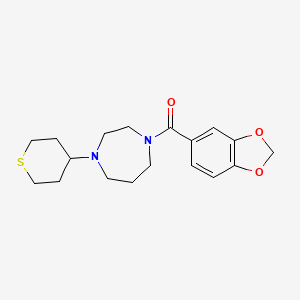
![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)
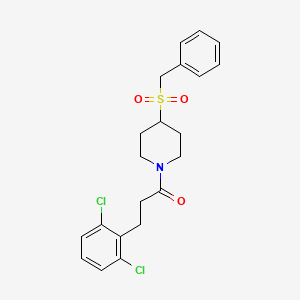
![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)
![N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide](/img/structure/B2489390.png)
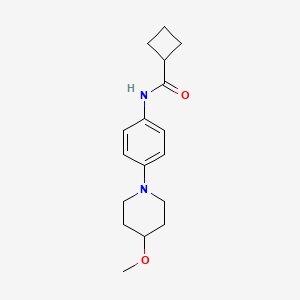
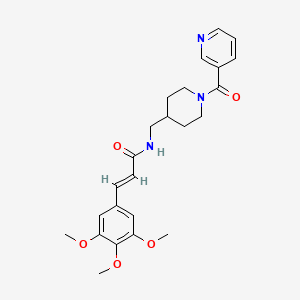
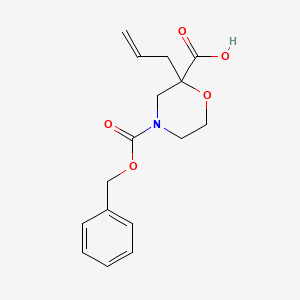
![4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2489395.png)
![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)
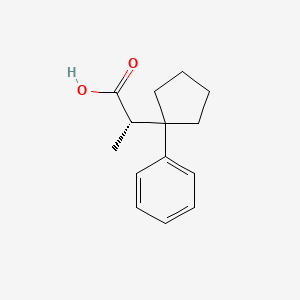
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
